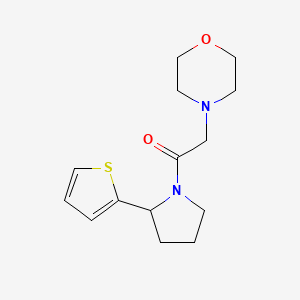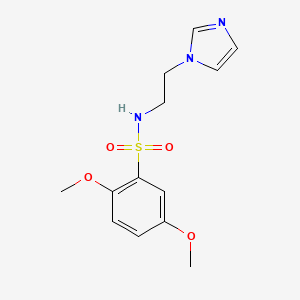
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide, also known as Ro-20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. By inhibiting PDE4, Ro-20-1724 increases the levels of cAMP and cGMP, leading to a variety of biochemical and physiological effects.
作用機序
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide exerts its effects by inhibiting PDE4, which is highly expressed in immune cells, brain, and other tissues. By increasing the levels of cAMP and cGMP, N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide modulates a variety of signaling pathways that are involved in inflammation, cell proliferation, and neurotransmission. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to increase the expression of anti-inflammatory cytokines such as IL-10.
Biochemical and Physiological Effects
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide has a variety of biochemical and physiological effects that are related to its mechanism of action. It has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. It also has anti-tumor effects in various cancer cell lines, and has been investigated as a potential adjuvant therapy for cancer. In addition, N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for PDE4, which allows for precise modulation of cAMP and cGMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of PDE4 inhibition in the brain. However, one limitation is its relatively short half-life in vivo, which requires frequent dosing in animal studies. In addition, its effects may be influenced by other factors such as diet and stress, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an adjuvant therapy for cancer, either alone or in combination with other chemotherapy agents. In addition, further studies are needed to investigate its effects on cognitive function and memory in humans, and to explore its potential as a treatment for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.
合成法
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and imidazole. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate to form ethyl 2,5-dimethoxyphenylacrylate. This compound is then converted to the corresponding sulfonamide by reaction with chlorosulfonic acid and ammonia. The final step involves the reaction of the sulfonamide with imidazole in the presence of triethylamine to yield N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide.
科学的研究の応用
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects in preclinical studies. In addition, it has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(2-imidazol-1-ylethyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-19-11-3-4-12(20-2)13(9-11)21(17,18)15-6-8-16-7-5-14-10-16/h3-5,7,9-10,15H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVNKPGSNLHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


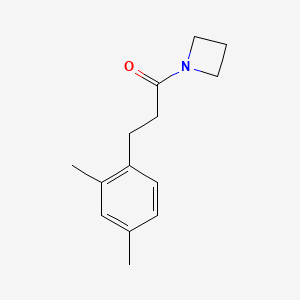
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-hydroxypiperidin-1-yl)ethanone](/img/structure/B7506453.png)

![azetidin-1-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7506462.png)
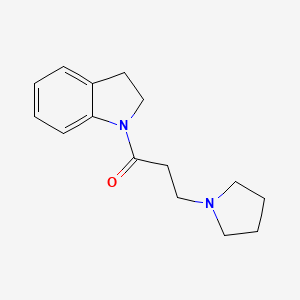

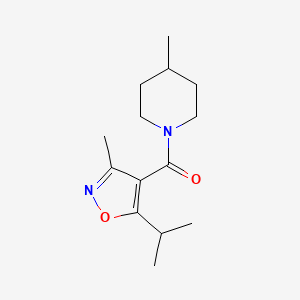
![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)
![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)
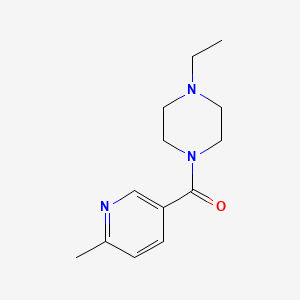
![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)
